Spinel

Descripción general

Descripción

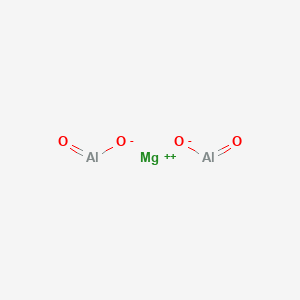

Spinel is a mineral that belongs to the group of oxides and forms in various colors, making it a popular gemstone . Its chemical composition is magnesium aluminum oxide (MgAl2O4). This compound crystals have an octahedral crystal structure and are often found as octahedral, rounded grains or as single crystals . The this compound structure is formulated MM’2X4, where M and M’ are tetrahedrally and octahedrally coordinated cations, respectively, and X is an anion (typically O or F) .

Synthesis Analysis

This compound ferrites are among the most promising soft magnetic materials due to their superior coercivity, tailored band gap, high saturation magnetization, and other physical, thermal, and electrical characteristics . They are synthesized using various methods, including the sol-gel method . The synthesis techniques employed for designing this compound Ferrite Nanoparticles (SFNPs) have been widely used in several applications such as photodegradation of organic pollutants, gas sensors, high-recurrence gadgets, and water-splitting .

Molecular Structure Analysis

The structure of this compound ferrite nanoparticles (SFNPs) is such that they are metal oxides having a this compound structure with the general formula AB2O4, where A and B address different metal cations situated at the tetrahedral (A site) and octahedral (B site). The metal cations are tetrahedrally/octahedrally coordinated to oxygen atoms at both the sites .

Chemical Reactions Analysis

This compound ferrites have been found to be useful in increasing reaction yield, lowering reaction temperatures, and catalyzing certain chemical reactions . Recent research has also proven that Zn (II) substituted cobalt ferrites are more effective in comparison to Mn (II) and Cu (II) substituted cobalt ferrites .

Physical And Chemical Properties Analysis

This compound is identifiable by its hardness (Mohs hardness 8), vitreous luster, and octahedral crystal habit . It has a wide range of colors, which include red, pink, orange, blue, green, brown, black, or yellow . The chemical composition of this compound is magnesium aluminum oxide (MgAl2O4). It consists of equal proportions of magnesium oxide (MgO) and aluminum oxide (Al2O3) .

Aplicaciones Científicas De Investigación

Photocatalytic Applications : Spinel photocatalysts are used in environmental remediation, hydrogen generation, CO2 reduction, and photoelectrochemical water splitting. Their unique properties like physical, chemical, optical, and electronic characteristics make them suitable for these applications (Chandrasekaran et al., 2018).

Li-ion Battery Applications : The this compound structure is exploited in lithium-ion battery applications, specifically in the development of high-temperature sodium and lithium batteries, and as anodes, cathodes, or solid electrolytes in rechargeable lithium cells (Thackeray, 2020).

Advanced Nitrides : this compound nitrides, particularly silicon-based this compound nitrides, are synthesized for structural and functional applications due to their ultrahigh hardness and high thermal stability. They are potential materials for cutting tools and light-emitting diodes (Zerr et al., 2006).

Anode Materials for Lithium-Ion Batteries : this compound Li4Ti5O12 anode materials are being developed for high power density batteries with applications in electric vehicles and large stationary power supplies (Sun et al., 2015).

Biomedical Applications : Magnetic this compound ferrite nanoparticles (SFNPs) are used for cancer magnetic hyperthermia and targeted drug delivery, exploiting their magnetic properties and biocompatibility (Abdel Maksoud et al., 2022).

Machine Learning in Energy Systems : Machine learning accelerates the discovery of spinels with thermal stability and special electro-optical properties, finding applications in photovoltaics, piezoelectric devices, catalysis, batteries, and thermoelectrics (Wang et al., 2021).

Transparent Polycrystalline this compound : Used for armor, infrared windows, and other products, research in this area focuses on understanding the structure of this compound and correlating processing with structural features to improve properties (Goldstein, 2012).

Electrocatalysis : Spinels with controlled preparations are applied in oxygen reduction/evolution reaction (ORR/OER) and beyond, having significant roles in energy storage/conversion, data storage, biotechnology, and electronics (Zhao et al., 2017).

Ceramic Composites : this compound is used in ceramic composites like MgAl2O4-ZrO2(Y2O3), which have applications in dental technology due to their translucence and mechanical performance (Santos et al., 2016).

Microstructure and Porosity Studies : this compound thin films are studied to understand the influence of RF sputtering experimental conditions on the microstructure of oxide films, which has implications in various technological applications (Oudrhiri-Hassani et al., 2008).

Optical Applications : Magnesium aluminate this compound is used in optical applications like windows, domes, armor, and lenses due to its excellent transmission properties (Digiovanni et al., 2005).

Cathode Material Preparation : this compound LiMn2O4 is prepared as a cathode material in rechargeable lithium batteries, teaching students aspects of materials science (Zümreoğlu-Karan & Yilmazer, 2000).

Direcciones Futuras

Spinel ferrites have drawn the attention of researchers owing to their interesting magnetic, electrical, and optical performances . Potential applications have been explored in information technology (magnetic sensing and data storage), the electronic industry (resistive switching devices, magnetization switching devices, and spintronic devices), and energy storage fields (supercapacitors, lithium-ion batteries as anodes and cathodes, catalysts, photoelectrodes, and so on) . These areas present future directions for the application and study of this compound.

Propiedades

IUPAC Name |

magnesium;dioxoalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.Mg.4O/q2*-1;+2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCHAFPTQLGIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al-]=O.O=[Al-]=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2MgO4, Mg(AlO2)2 | |

| Record name | magnesium aluminium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_aluminium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | magnesium aluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_aluminate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893211 | |

| Record name | Aluminum magnesium oxide (MgAl2O4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Spinel (Mg(AlO2)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

1302-67-6, 12068-51-8 | |

| Record name | Spinel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinel (Mg(AlO2)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum magnesium oxide (MgAl2O4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spinel (Mg(AlO2)2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)

![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)

![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)

![2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B223831.png)

![1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B223842.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine](/img/structure/B223867.png)